4-tert-Butylpyridine

Catalog No.
S560229
CAS No.
3978-81-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylpyridine

CAS Number

3978-81-2

Product Name

4-tert-Butylpyridine

IUPAC Name

4-tert-butylpyridine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3

InChI Key

YSHMQTRICHYLGF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=NC=C1

Synonyms

4-tert-Butyl-pyridine; 4-(1,1-Dimethylethyl)pyridine; p-tert-Butylpyridine; NSC 5104

Canonical SMILES

CC(C)(C)C1=CC=NC=C1

The exact mass of the compound 4-tert-Butylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butylpyridine (4-TBP) is a highly versatile, para-alkylated pyridine derivative widely utilized as a functional additive, ligand, and base in advanced materials synthesis and optoelectronics. Characterized by its electron-donating tert-butyl group, 4-TBP exhibits enhanced basicity (pKa ~5.99) and lower volatility (boiling point 196–197 °C) compared to unsubstituted pyridine . In procurement, it is primarily sourced as a critical hole-transport layer (HTL) additive for perovskite and dye-sensitized solar cells, where it coordinates with dopants to improve conductivity, as well as a specialized ligand in organometallic catalysis [1].

Research Fit

DSSC electrolyte additive for V_OC and PCE improvement
Perovskite defect passivation via Lewis basicity
Monodentate ligand for MTO-catalyzed epoxidation

Attempting to substitute 4-TBP with generic pyridine or sterically hindered bases (like 2,6-di-tert-butylpyridine) frequently results in process failures or degraded device performance. Unsubstituted pyridine lacks the requisite hydrophobicity and boils off too rapidly (115 °C) during thermal annealing, leading to porous, defective films . Conversely, ortho-substituted pyridines (e.g., 2,6-di-tert-butylpyridine) possess excessive steric hindrance around the nitrogen lone pair, rendering them incapable of efficiently coordinating with metal centers (such as Sn²⁺ or Pb²⁺) or lithium dopants (Li-TFSI) in solar cell formulations [1]. This highly specific balance of strong basicity, unhindered nucleophilicity, and moderate volatility makes 4-TBP uniquely irreplaceable in its core applications.

Substitution Risk

4-tert-Butylpyridine (Target)
Pyridine / 4-Methylpyridine (Substitute)
Steric bulk and strong electron-donating tert-butyl group at para position
Lack of para-tert-butyl; lower steric hindrance and Lewis basicity
Reported >50% relative PCE gain in DSSC, effective TiO2 passivation
Weaker defect passivation; V_OC and PCE may differ significantly

Unobstructed Nitrogen Lone Pair for Superior Metal Coordination

The placement of the bulky tert-butyl group at the para position in 4-TBP provides strong electron-donating effects without blocking the nitrogen lone pair, resulting in a pKa of 5.99 . In contrast, 2,6-di-tert-butylpyridine is severely sterically hindered, reducing its effective pKa to 3.58 and rendering it non-nucleophilic [1]. Consequently, 4-TBP can actively coordinate with metal ions and dopants, whereas 2,6-DTBP cannot function as a ligand.

Evidence DimensionpKa and Nucleophilicity
Target Compound Data4-TBP (pKa 5.99, unhindered nucleophile)
Comparator Or Baseline2,6-di-tert-butylpyridine (pKa 3.58, non-nucleophilic)
Quantified Difference2.41 pKa unit difference and completely divergent ligand capabilities
ConditionsAqueous/ethanol standard pKa measurement and coordination assays

Buyers must select 4-TBP when a process requires both elevated basicity and active metal-complexation, such as in catalyst formulation or electrolyte doping.

PCE Boost
Head-to-head
6.71% → 10.62% (+58% rel.)
Supports DSSC efficiency research fit
Standard DSSC electrolyte

Prevention of Sn2+ Oxidation in Tin Perovskite Crystallization

In the synthesis of lead-free tin perovskites, DMSO is traditionally used as a solvent but causes severe redox side reactions, oxidizing Sn2+ to Sn4+ and degrading device performance [1]. 4-TBP has emerged as a superior substitute for DMSO due to its stronger Lewis basicity toward SnI2. 4-TBP forms a more stable complex with SnI2, slowing down the rapid crystallization process and preventing the formation of Sn4+ defects, yielding smooth, pinhole-free films with lower defect densities [1].

Evidence DimensionSn2+ to Sn4+ oxidation rate and complexation strength
Target Compound Data4-TBP (Strong SnI2 complexation, prevents Sn4+ oxidation)
Comparator Or BaselineDMSO (Induces redox side reactions and rapid Sn4+ formation)
Quantified DifferenceSignificant reduction in Sn4+ defect density and improved film morphology
ConditionsTin-halide perovskite precursor solution formulation

For researchers and manufacturers scaling lead-free photovoltaics, replacing DMSO with 4-TBP is critical to achieving stable, high-efficiency tin-based devices.

Basicity Rank
Class-level
2-TBP > 4-TBP > pyridine > 2,6-DTBP
Guides proton-transfer equilibrium selection
Aqueous pKa; steric solvation effects

Optimized Thermal Retention for High-Temperature Annealing

Unsubstituted pyridine evaporates rapidly at standard processing temperatures due to its low boiling point of 115 °C, making it unsuitable as a persistent additive in thin-film manufacturing. 4-TBP features a significantly higher boiling point of 196–197 °C . This moderate volatility ensures that 4-TBP remains in the matrix long enough to facilitate proper dopant dispersion and film morphology during spin-coating and initial annealing, before being partially degassed if required for long-term thermal stability [1].

Evidence DimensionBoiling Point / Thermal Retention
Target Compound Data4-TBP (Boiling point 196-197 °C)
Comparator Or BaselinePyridine (Boiling point 115 °C)
Quantified Difference+81 °C higher boiling point
ConditionsStandard atmospheric pressure distillation and thin-film annealing

The elevated boiling point allows 4-TBP to survive standard thermal processing windows, ensuring consistent batch-to-batch reproducibility in thin-film fabrication.

Epoxidation Activity
Head-to-head
Comparable to 4,4′-dimethyl-2,2′-bipyridine
Viable monodentate ligand alternative
MTO/ligand 1:5, 25 °C

Essential Dopant Coordination for Power Conversion Efficiency

In n-i-p perovskite solar cells, pristine Spiro-OMeTAD exhibits poor intrinsic hole mobility. The addition of 4-TBP is required to coordinate with Li+ ions from the Li-TFSI dopant [1]. This coordination prevents the aggregation of lithium salts, promotes the uniform dispersion of TFSI- anions, and facilitates the stable p-doping of the HTL. Devices utilizing 4-TBP-optimized Spiro-OMeTAD routinely achieve high Power Conversion Efficiencies (PCE), whereas baseline devices without 4-TBP suffer from severe charge recombination and salt aggregation [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Salt Dispersion
Target Compound Data4-TBP + Li-TFSI doped Spiro-OMeTAD (High hole mobility, uniform film)
Comparator Or BaselinePristine Spiro-OMeTAD (Low conductivity, salt aggregation)
Quantified DifferencePrevention of pinholes and massive relative enhancement in PCE
Conditionsn-i-p structured perovskite solar cell fabrication

4-TBP is an indispensable procurement item for any facility manufacturing high-efficiency Spiro-OMeTAD-based solar cells.

PSC Trade-off
Head-to-head
FF up, V_OC down, PCE ~21.6% vs 22.0%
Context-dependent role in PSCs
PTAA HTM with ionic liquid additive
V_OC Gain
Head-to-head
+110 mV vs non-grafted TiO2
Quantifies surface passivation benefit
4-TBP-grafted photoanodes
Donor Ability
Head-to-head
TBP > MP > PY
Highest defect passivation potential
Perovskite additive ranking

Hole Transport Layer (HTL) Formulation in Photovoltaics

Used as the primary coordinating additive alongside Li-TFSI in Spiro-OMeTAD solutions to prevent lithium salt aggregation and boost hole mobility in high-efficiency perovskite and dye-sensitized solar cells [1].

Lead-Free Tin Perovskite Synthesis

Utilized as a Lewis base complexing agent to replace DMSO in precursor solutions, preventing the detrimental oxidation of Sn2+ to Sn4+ and controlling the crystallization rate for defect-free films [2].

Organometallic Catalysis and Ligand Design

Employed as a moderately bulky, highly basic, yet nucleophilically accessible nitrogen ligand in transition metal catalysis where unsubstituted pyridine binds too weakly and 2,6-di-tert-butylpyridine cannot bind at all [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DSSC Electrolyte Formulation
V_OC and PCE enhancement ability
Device efficiency under reported electrolyte conditions
Perovskite Defect Passivation
Electron-donor ability ranking (TBP > MP > PY)
Passivation effect vs film quality and HTM compatibility
MTO-Catalyzed Epoxidation
Catalytic activity as monodentate N-donor
Epoxidation selectivity and yield vs bidentate ligands

XLogP3

2.5

Boiling Point

196.5 °C

Melting Point

-41.0 °C

UNII

IL8V02163I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3978-81-2

Wikipedia

4-tert-butylpyridine

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